4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
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Overview
Description
4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is an organic compound with a complex molecular structure that incorporates various functional groups, including benzoyl, furan, hydroxy, pyrrol, and pyridinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. The synthetic route may include the following steps:
Formation of the benzoyl derivative: : This can be achieved through the reaction of allyloxy benzoyl chloride with an appropriate furan derivative under controlled temperature and pH conditions.
Cyclization to form the pyrrol ring: : This involves using a suitable cyclizing agent that facilitates the formation of the pyrrol ring structure while ensuring the incorporation of the furan, hydroxy, and pyridinyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound might involve scalable and cost-effective methods, including:
Batch and continuous-flow reactions: : To ensure consistency and scalability, batch reactions can be converted to continuous-flow systems.
Catalysis and green chemistry principles: : Utilizing catalysts to enhance reaction efficiency and adopting green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one can undergo a variety of chemical reactions, including:
Oxidation: : Introduction of oxygen to form new functional groups or enhance reactivity.
Reduction: : Removal of oxygen or addition of hydrogen to modify the chemical properties.
Substitution: : Replacing one functional group with another under specific reaction conditions.
Common Reagents and Conditions
The reactions often require:
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Like sodium borohydride or lithium aluminum hydride.
Catalysts: : Including palladium on carbon or platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could lead to an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and reagents.
Biology
In biological research, it can be used to study cellular processes and interactions due to its structural complexity and potential biological activity.
Medicine
The compound may have potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties, though this would require extensive pharmacological studies and clinical trials to confirm.
Industry
In industrial settings, this compound might be utilized in the manufacture of specialized chemicals, materials, or pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to desired biological or chemical outcomes. Understanding the precise molecular mechanisms requires detailed studies, including computational modeling and experimental validation.
Comparison with Similar Compounds
Similar Compounds
4-(4-(methoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : A derivative where the allyloxy group is replaced with a methoxy group.
4-(4-(ethoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : Similar structure with an ethoxy group.
4-(4-(propoxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: : The allyloxy group is substituted with a propoxy group.
Uniqueness
What sets 4-(4-(allyloxy)benzoyl)-5-(furan-2-yl)-3-hydroxy-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one apart from its analogs is the presence of the allyloxy group, which may confer distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy counterparts.
This detailed look at this compound highlights its multifaceted applications and the depth of study required to fully understand its potential. Any additional questions or specific points you want me to dive deeper into?
Properties
IUPAC Name |
(4E)-5-(furan-2-yl)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O5/c1-2-12-30-18-9-7-17(8-10-18)22(27)20-21(19-6-4-13-31-19)26(24(29)23(20)28)15-16-5-3-11-25-14-16/h2-11,13-14,21,27H,1,12,15H2/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURZNVWDYFANE-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=CO4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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